(Z)-[(4-fluorophenyl)[2-(4-methylphenyl)cyclopropyl]methylidene]amino 4-fluorobenzoate
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Description
(Z)-[(4-fluorophenyl)[2-(4-methylphenyl)cyclopropyl]methylidene]amino 4-fluorobenzoate is a useful research compound. Its molecular formula is C24H19F2NO2 and its molecular weight is 391.418. The purity is usually 95%.
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Mechanism of Action
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which it reaches its site of action .
Result of Action
These effects are likely to be diverse, given the potential for the compound to interact with multiple targets and pathways .
Action Environment
The action, efficacy, and stability of HMS576F08 may be influenced by various environmental factors. These could include the physiological conditions within the body (such as pH and temperature), the presence of other molecules, and the specific characteristics of the target cells or tissues .
Properties
IUPAC Name |
[(Z)-[(4-fluorophenyl)-[2-(4-methylphenyl)cyclopropyl]methylidene]amino] 4-fluorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19F2NO2/c1-15-2-4-16(5-3-15)21-14-22(21)23(17-6-10-19(25)11-7-17)27-29-24(28)18-8-12-20(26)13-9-18/h2-13,21-22H,14H2,1H3/b27-23+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNKPFWPHMRAHPE-SLEBQGDGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC2C(=NOC(=O)C3=CC=C(C=C3)F)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2CC2/C(=N/OC(=O)C3=CC=C(C=C3)F)/C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19F2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.